An In-Depth Technical Guide to 1-Bromo-4-(2-chloroethoxy)benzene: Properties, Structure, and Synthetic Utility
An In-Depth Technical Guide to 1-Bromo-4-(2-chloroethoxy)benzene: Properties, Structure, and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Abstract: 1-Bromo-4-(2-chloroethoxy)benzene is a bifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates two distinct and orthogonally reactive halides: an aryl bromide amenable to a wide range of cross-coupling reactions and a primary alkyl chloride ideal for nucleophilic substitution. This unique arrangement makes it a versatile building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and novel materials. This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a robust synthetic protocol, and an exploration of its reactivity, offering field-proven insights for its application in research and development.
Compound Identification and Core Physicochemical Properties
1-Bromo-4-(2-chloroethoxy)benzene is a crystalline solid at room temperature. Its identity is established by its unique CAS number, 55162-34-0. The core physical and chemical properties are summarized in the table below, providing essential data for laboratory use.[1]
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-(2-chloroethoxy)benzene | - |
| Synonyms | 4-Bromophenyl 2-chloroethyl ether | [1] |
| CAS Number | 55162-34-0 | [1] |
| Molecular Formula | C₈H₈BrClO | - |
| Molecular Weight | 235.51 g/mol | - |
| Appearance | White powder or crystals | - |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 279.8 °C at 760 mmHg | [1] |
| Density | 1.495 g/cm³ | [1] |
| Flash Point | 123 °C | [1] |
| InChIKey | VRODDNARFBDTNM-UHFFFAOYSA-N | - |
| Canonical SMILES | ClCCOc1ccc(Br)cc1 | - |
Structural Elucidation and Spectroscopic Analysis
The structure of 1-Bromo-4-(2-chloroethoxy)benzene is fundamental to its utility. The key features are a para-substituted benzene ring and a flexible chloroethoxy side chain.
Caption: Molecular structure of 1-Bromo-4-(2-chloroethoxy)benzene.
Expected Spectroscopic Signature
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¹H NMR (in CDCl₃, estimated):
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δ 7.35-7.45 (d, 2H): Aromatic protons ortho to the bromine atom.
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δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the ether oxygen. These two doublets will form a characteristic AA'BB' splitting pattern.
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δ 4.20-4.30 (t, 2H): Methylene protons adjacent to the oxygen atom (-O-CH ₂-).
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δ 3.80-3.90 (t, 2H): Methylene protons adjacent to the chlorine atom (-CH ₂-Cl).
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¹³C NMR (in CDCl₃, estimated):
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δ 157-158: Aromatic carbon attached to oxygen (C-O).
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δ 132-133: Aromatic carbons ortho to bromine.
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δ 116-117: Aromatic carbons ortho to oxygen.
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δ 114-115: Aromatic carbon attached to bromine (C-Br).
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δ 68-69: Methylene carbon adjacent to oxygen (-C H₂-O-).
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δ 41-42: Methylene carbon adjacent to chlorine (-C H₂-Cl).
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Mass Spectrometry (EI-MS): The mass spectrum will be distinguished by a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in three major peaks for the molecular ion:
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M⁺ (m/z 234): C₈H₈⁷⁹Br³⁵ClO
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[M+2]⁺ (m/z 236): Combination of C₈H₈⁸¹Br³⁵ClO and C₈H₈⁷⁹Br³⁷ClO
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[M+4]⁺ (m/z 238): C₈H₈⁸¹Br³⁷ClO
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Infrared (IR) Spectroscopy:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching.
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~1580, 1480 cm⁻¹: Aromatic C=C stretching.
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~1240 cm⁻¹: Aryl-alkyl ether C-O asymmetric stretching (strong and characteristic).
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~750-650 cm⁻¹: C-Cl stretching.
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~650-550 cm⁻¹: C-Br stretching.
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Synthesis and Manufacturing
The most direct and industrially scalable approach to synthesizing 1-Bromo-4-(2-chloroethoxy)benzene is the Williamson ether synthesis . This classic Sₙ2 reaction provides a high-yielding and clean route.
Causality of Experimental Design: The choice of a moderately weak base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) to form the nucleophilic phenoxide but is not so harsh that it promotes side reactions. Acetone is selected as the solvent because it readily dissolves the starting materials and the base, has a convenient boiling point for reflux, and is easily removed during workup. 1-Bromo-2-chloroethane is used as the electrophile; the bromine is more labile than the chlorine, but under these phenoxide-generating conditions, substitution occurs readily at the chloro-position as well, and it is often more cost-effective.
Caption: Workflow for the synthesis of 1-Bromo-4-(2-chloroethoxy)benzene.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-Bromo-4-(2-chloroethoxy)benzene from 4-bromophenol.
Materials:
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4-Bromophenol (1.0 eq)
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1,2-Dichloroethane (3.0 eq, serves as reagent and aids solvation)
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Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
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Acetone, anhydrous
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Deionized water
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Ethanol or Hexanes for recrystallization
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of 4-bromophenol).
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Electrophile Addition: Add 1,2-dichloroethane (3.0 eq) to the stirring suspension.
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Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 4-bromophenol spot indicates completion.
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Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KCl). Wash the filter cake with a small amount of acetone.
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Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,2-dichloroethane.
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Workup - Extraction: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
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Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or hexanes, to afford pure 1-Bromo-4-(2-chloroethoxy)benzene as white crystals.
Chemical Reactivity and Synthetic Applications
The synthetic power of this molecule lies in the differential reactivity of its two halide groups, allowing for sequential, selective functionalization.
Caption: Key reaction pathways for 1-Bromo-4-(2-chloroethoxy)benzene.
A. Reactivity at the Aryl Bromide
The C(sp²)-Br bond is a cornerstone for modern carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.
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Palladium-Catalyzed Cross-Coupling: This is the most powerful application. The aryl bromide readily undergoes oxidative addition to a Pd(0) catalyst, enabling Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), Heck couplings (with alkenes), and Buchwald-Hartwig aminations (with amines). This allows for the direct attachment of diverse functional groups to the aromatic core.
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Metal-Halogen Exchange: The bromide can be converted into an organolithium or Grignard reagent by treatment with reagents like n-butyllithium or magnesium metal, respectively. These powerful nucleophiles can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to build molecular complexity.
B. Reactivity at the Alkyl Chloride
The -CH₂-Cl group is a primary alkyl halide, making it an excellent electrophile for Sₙ2 reactions.
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Nucleophilic Substitution: It reacts cleanly with a wide range of nucleophiles. For example, reaction with sodium azide (NaN₃) yields an azido intermediate (a precursor to amines or triazoles), reaction with secondary amines yields tertiary amines, and reaction with sodium cyanide (NaCN) extends the carbon chain with a nitrile group. This pathway is ideal for elaborating the ether side-chain, often used to attach linkers or pharmacophores.
Protocol Example: Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the reactivity of the aryl bromide by coupling with an arylboronic acid.
Materials:
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1-Bromo-4-(2-chloroethoxy)benzene (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
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Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
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Toluene and Ethanol (e.g., 3:1 mixture)
Procedure:
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Inert Atmosphere: To a flask charged with a stir bar, add 1-Bromo-4-(2-chloroethoxy)benzene, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.
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Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Solvent/Base Addition: Add the toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.
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Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC for the consumption of the starting bromide.
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Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product, 4-(2-chloroethoxy)-1,1'-biphenyl.
Safety, Handling, and Storage
While not classified as a hazardous substance under GHS/CLP regulations, prudent laboratory practices are essential when handling 1-Bromo-4-(2-chloroethoxy)benzene.[1]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Inhalation: Move the person to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Flush eyes with water as a precaution.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-4-(2-chloroethoxy)benzene stands out as a highly valuable and versatile building block for synthetic chemists. Its dual-halide nature permits selective and sequential functionalization, opening pathways to a vast array of complex molecules. A firm understanding of its properties, synthesis via the robust Williamson ether reaction, and the distinct reactivity of its aryl bromide and alkyl chloride moieties empowers researchers to strategically incorporate this compound into advanced synthetic designs, particularly in the fields of drug discovery and materials science.
References
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Chemsrc. "(2-Chloroethoxy)benzene | CAS#:622-86-6". Chemsrc. Available at: [Link].
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Chemsrc. "1-bromo-4-(2-chloroethoxy)benzene | CAS#:55162-34-0". Chemsrc. Available at: [Link].
